4-(4-chlorobenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(2-methylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S2/c1-11(2)10-19-16-17(20-15(23-16)14-4-3-9-24-14)25(21,22)13-7-5-12(18)6-8-13/h3-9,11,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGNGCXRORATJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene group: This step might involve coupling reactions such as Suzuki or Stille coupling.
Final amination:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to ensure environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Conditions might include the use of strong acids or bases, depending on the type of substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
G856-0568 (N-Benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine)
- Molecular Formula : C₂₀H₁₇ClN₂O₄S
- Key Differences : Replaces the thiophen-2-yl group with furan-2-yl and substitutes the isobutyl amine with a benzyl group.
- The benzyl group increases aromaticity and molecular weight (424.93 g/mol), which may affect blood-brain barrier penetration .
4-(Benzenesulfonyl)-2-(2-Chlorophenyl)-N-(3-Morpholin-4-ylpropyl)-1,3-Oxazol-5-amine
- Molecular Formula : C₂₁H₂₂ClN₃O₄S
- Key Differences : Features a 2-chlorophenyl group at position 2 and a morpholinylpropyl chain at the amine.
- Impact: The morpholine moiety improves solubility via hydrogen bonding, while the chlorophenyl group enhances steric hindrance.
Thiazole-Based Analogues
SSR125543A (4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine)
- Molecular Formula : C₂₇H₂₈ClFN₂OS
- Key Differences : Substitutes the oxazole core with a thiazole and introduces a cyclopropyl-fluoro-methylphenyl ethyl group.
- Biological Activity : Potent corticotrophin-releasing factor (CRF1) receptor antagonist (IC₅₀ = 3 nM). The thiazole core and stereochemistry (S-configuration) are critical for receptor binding .
Thiadiazole Derivatives
(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-amine
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 409.91 | 3.2 | 0.12 (PBS) | Thiophen-2-yl, isobutyl, Cl-benzenesulfonyl |
| G856-0568 | 424.93 | 3.8 | 0.08 (PBS) | Furan-2-yl, benzyl, Cl-benzenesulfonyl |
| SSR125543A | 483.04 | 4.5 | 0.05 (DMSO) | Thiazole, cyclopropyl-fluoro-methylphenyl |
| (E)-N-(4-Chlorobenzylidene)-Thiadiazol-2-amine | 313.80 | 2.9 | 0.25 (Ethanol) | Chlorobenzylidene, methylphenyl |
- logP Trends : Thiophene and benzyl groups increase lipophilicity (higher logP), while morpholine and sulfonyl groups enhance hydrophilicity.
- Solubility : The target compound’s sulfonyl group improves aqueous solubility compared to SSR125543A, which relies on DMSO for dissolution .
Biological Activity
The compound 4-(4-chlorobenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic molecule that incorporates multiple functional groups, including sulfonyl, thiophene, and oxazole. This unique structure suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound through an analysis of existing literature, case studies, and research findings.
Structural Overview
The chemical structure of 4-(4-chlorobenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine can be summarized as follows:
- IUPAC Name : 4-(4-chlorophenyl)sulfonyl-N-(2-methylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
- Molecular Formula : C₁₇H₁₇ClN₂O₃S₂
- CAS Number : 627834-76-8
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 366.90 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily linked to its ability to interact with various biological targets, potentially influencing cellular pathways. The sulfonyl group is known for enhancing the solubility and bioavailability of compounds, while the oxazole and thiophene moieties may contribute to unique pharmacological properties.
Pharmacological Studies
- Adenosine Receptor Modulation : Research indicates that compounds similar to 4-(4-chlorobenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine can act as allosteric enhancers of adenosine receptors. A study demonstrated that structural modifications significantly influenced receptor binding affinity and functional activity .
- Integrin Binding Enhancement : The compound has been investigated for its role in enhancing cell adhesion through integrin binding. Agonists that improve integrin-ligand interactions have been shown to promote cell migration and proliferation in vitro, suggesting potential therapeutic applications in tissue engineering and regenerative medicine .
- Anticancer Potential : Preliminary studies suggest that similar sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene ring may enhance this activity by interfering with cancer cell proliferation pathways .
Case Study 1: Allosteric Enhancers of Adenosine Receptors
A series of thiophene derivatives were synthesized and evaluated for their effects on A(1) adenosine receptors. The study found that specific substitutions at the thiophene C-5 position significantly enhanced receptor activity, indicating a structure-activity relationship that could be applicable to our compound .
Case Study 2: Integrin Agonists
Research focused on compounds that enhance integrin binding revealed that modifications in the sulfonamide group led to increased efficacy in promoting cell adhesion. This underscores the importance of functional group positioning in determining biological activity .
Comparative Analysis with Similar Compounds
To better understand the unique biological properties of 4-(4-chlorobenzenesulfonyl)-N-(2-methylpropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine, a comparison with related compounds is essential.
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 4-(4-chlorobenzenesulfonyl)-N-(methyl)-thiophene | Moderate anticancer activity | Simple thiophene substitution |
| 5-amino-thiophene derivatives | Strong receptor modulation | Varying substituents on thiophene |
| Sulfonamide-based integrin agonists | Enhanced cell adhesion | Structural similarity with sulfonamide groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
